Cas no 436099-92-2 (2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE)
2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE Chemical and Physical Properties
Names and Identifiers
-
- 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE
- CYCLOHEXYL-PYRIDIN-2-YLMETHYL-AMINE
- Cyclohexyl-pyridin-2-ylmethyl-amineoxalate
- N-CYCLOHEXYL-2-PICOLYLAMINE
- Oprea1_510095
- 436099-92-2
- N-(2-Pyridylmethyl)cyclohexylamine
- Oprea1_616696
- AS-64072
- N-(2-Pyridylmethyl)cyclohexanamine
- N-[(Pyridin-2-yl)methyl]cyclohexanamine
- N-(pyridin-2-ylmethyl)cyclohexanamine
- DTXSID20988275
- MFCD01135534
- D78421
- 68339-45-7
- 68601-49-0
- C1685
- AKOS000244175
- SY050683
- CS-0313923
- SCHEMBL5863593
- N-(2-Pyridinylmethyl)cyclohexanamine 2HBr
- N-(Pyridin-2-ylmethyl)cyclohexanaminedihydrobromide
- 1609403-47-5
- N-(Pyridin-2-ylmethyl)cyclohexanamine dihydrobromide
- MFCD13193997
- N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide
- N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
-
- MDL: MFCD06800486
- Inchi: 1S/C12H18N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h4-5,8-9,11,14H,1-3,6-7,10H2
- InChI Key: KUBDCHSZNMFKFV-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CN=1)C1CCCCC1
Computed Properties
- Exact Mass: 190.14700
- Monoisotopic Mass: 190.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 2.89480
2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008042-1g |
Cyclohexyl-pyridin-2-ylmethyl-amineoxalate |
436099-92-2 | 1g |
4957CNY | 2021-05-07 | ||
| Matrix Scientific | 008042-1g |
Cyclohexyl-pyridin-2-ylmethyl-amineoxalate |
436099-92-2 | 1g |
$305.00 | 2023-09-09 | ||
| Fluorochem | 029564-1g |
N-(2-pyridinylmethyl)cyclohexanamine |
436099-92-2 | >98.0%(GC)(T) | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 029564-5g |
N-(2-pyridinylmethyl)cyclohexanamine |
436099-92-2 | >98.0%(GC)(T) | 5g |
£138.00 | 2022-03-01 | |
| Fluorochem | 029564-25g |
N-(2-pyridinylmethyl)cyclohexanamine |
436099-92-2 | >98.0%(GC)(T) | 25g |
£557.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008042-1g |
Cyclohexyl-pyridin-2-ylmethyl-amineoxalate |
436099-92-2 | 1g |
4957.0CNY | 2021-07-05 | ||
| A2B Chem LLC | AG20013-1g |
N-(Pyridin-2-ylmethyl)cyclohexanamine dihydrobromide |
436099-92-2 | 1g |
$409.00 | 2024-04-20 |
2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE
Introduction to 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE (CAS No. 436099-92-2)
2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE, identified by its Chemical Abstracts Service (CAS) number 436099-92-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridine derivative features a cyclohexylamine substituent, making it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties have garnered attention for potential applications in drug development, particularly in modulating biological pathways associated with neurological and inflammatory disorders.
The compound’s molecular structure consists of a pyridine ring linked to a cyclohexylamine moiety through a methylene group. This configuration imparts both lipophilicity and basicity, characteristics that are highly valuable in designing molecules capable of interacting with biological targets. The cyclohexyl group enhances solubility and metabolic stability, while the pyridine core provides a scaffold for further functionalization, enabling the creation of novel pharmacophores.
In recent years, 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE has been explored as a key building block in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Its ability to chelate metal ions and form stable complexes has opened new avenues in developing metallodrugs. For instance, studies have demonstrated its utility in constructing compounds that inhibit metalloproteinases, which are implicated in conditions such as cancer and neurodegenerative diseases.
One of the most compelling areas of research involving 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE is its application in the development of antiviral agents. The pyridine ring’s electron-rich nature facilitates interactions with viral proteases and polymerases, making it an attractive scaffold for designing inhibitors. Recent advancements have shown promising results in using derivatives of this compound to block viral replication cycles, particularly in RNA viruses. The cyclohexylamine side chain further enhances binding affinity by optimizing steric interactions within the active sites of viral enzymes.
Moreover, the compound has been investigated for its potential role in treating inflammatory and autoimmune diseases. The pyridine moiety can modulate inflammatory signaling pathways by interacting with transcription factors and cytokine receptors. Preclinical studies have indicated that certain derivatives exhibit anti-inflammatory properties comparable to existing therapeutics but with improved pharmacokinetic profiles. This makes 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE a promising candidate for further development into novel anti-inflammatory drugs.
The synthesis of 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE typically involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for greater flexibility in modifying the compound’s structure to tailor its biological activity.
In conclusion, 2-(CYCLOHEXYLAMINOMETHYL)PYRIDINE (CAS No. 436099-92-2) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it an invaluable tool for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an increasingly significant role in the future of medicinal chemistry.
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